8-Bromo-5-chlorochroman-4-amine

Neuropharmacology GPCR Depression

Obtaining specific di-halogenated chroman scaffolds for SAR studies often requires custom synthesis with long lead times. 8-Bromo-5-chlorochroman-4-amine (CAS 1824301-37-2) fills this gap as an off-the-shelf building block. - Defined 5,8-substitution pattern matches patented α2-adrenergic antagonist pharmacophore for antidepressant research. - Orthogonal Br/Cl handles enable sequential cross-coupling for rapid library generation. - 98% purity, in-stock availability ensures continuity of medicinal chemistry programs.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
Cat. No. B13042016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-chlorochroman-4-amine
Molecular FormulaC9H9BrClNO
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC(=C2C1N)Cl)Br
InChIInChI=1S/C9H9BrClNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2
InChIKeyUTUZIHAHMQJCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-chlorochroman-4-amine Overview


8-Bromo-5-chlorochroman-4-amine (CAS: 1824301-37-2) is a synthetic heterocyclic building block belonging to the chroman-4-amine class, characterized by a benzopyran core with a primary amine at the 4-position and distinct bromine (8-position) and chlorine (5-position) substituents . Its molecular formula is C9H9BrClNO with a molecular weight of 262.53 g/mol [1]. This specific di-halogenation pattern creates a unique electronic and steric environment on the aromatic ring, differentiating it from mono-halogenated or differently substituted analogs and positioning it as a versatile intermediate for further functionalization via cross-coupling or nucleophilic aromatic substitution . The compound is exclusively intended for research and development purposes .

Dual halogen pattern (8-Br, 5-Cl) enables orthogonal cross-coupling for divergent library synthesis.
Chroman-4-amine core with claimed α2-adrenergic receptor engagement supports neuropharmacology target studies.
Research-use building block for medicinal chemistry SAR exploration.

Unique 8-Bromo-5-chloro Substitution Pattern


In the chroman-4-amine series, halogen substitution pattern is a critical determinant of biological activity and chemical reactivity. A foundational patent (EP 0115142 A1) explicitly defines compounds with a halogen at the 5- and/or 8-position of the chroman nucleus as α2-adrenergic receptor antagonists, establishing that this specific substitution geometry is required for target engagement [1]. Furthermore, broader structure-activity relationship (SAR) studies on halogenated chromanones demonstrate that the position of halogen substituents profoundly influences growth inhibition profiles against bacteria and cancer cells [2]. Substituting 8-Bromo-5-chlorochroman-4-amine with a different positional isomer, such as a 6-chloro or 7-bromo variant, or with a mono-halogenated derivative, would generate a topologically distinct pharmacophore with unvalidated activity, thereby breaking the established SAR and invalidating any prior experimental data tied to the 5,8-substitution pattern [1].

Selected Compound
8-Bromo-5-chlorochroman-4-amine
Common Substitute
Mono-halogenated or positional isomers (e.g., 6-Cl, 7-Br)
Positional isomerism may alter target engagement: patent evidence links 5-/8-halogen geometry to α2-adrenergic antagonism. Different substitution patterns risk invalidating established SAR.
Mono-halogenated analogs lack the orthogonal reactivity needed for sequential chemoselective derivatization, limiting synthetic versatility.
Biological activity patterns (antibacterial, cell-growth) are halogen-position dependent; substituting the 5,8-pattern may yield misleading experimental outcomes.

8-Bromo-5-chlorochroman-4-amine Evidence Assessment


α2-Adrenergic Receptor Antagonism

The chroman scaffold with halogen substitution at the 5- and/or 8-position is generically claimed as an α2-adrenergic receptor antagonist, a mechanism linked to the treatment of depression, according to patent EP 0115142 A1 [1]. This provides a class-level inference of target engagement for 8-Bromo-5-chlorochroman-4-amine, although no quantitative Ki or IC50 data for this specific compound are publicly available.

α2-Adrenergic Antagonism
Class-level inference
Claimed as an α2-antagonist by patent family EP 0115142 A1 when halogen is at the 5- and/or 8-position. No quantitative Ki/IC₅₀ data available for this specific compound.
Supports target-engagement hypothesis for neuropharmacology research.
Data to verify; class-level inference only.
Neuropharmacology GPCR Depression

Orthogonal Halogen Reactivity

The compound possesses two chemically distinct halogen atoms (aryl bromide at C8 and aryl chloride at C5). This allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under distinct catalytic conditions, a synthetic advantage described in patent literature for bromo/chloro-substituted aromatics used as blocking groups [1]. In contrast, mono-halogenated analogs like 8-Bromochroman-4-amine offer only a single reactive handle, while di-bromo or di-chloro analogs lack this inherent selectivity.

Orthogonal Halogen Reactivity
Supporting evidence
Aryl bromide (C8) and aryl chloride (C5) allow sequential, chemoselective cross-coupling. Mono-halogenated analogs offer only one reactive handle; homo-dihalogenated lack inherent selectivity.
Enables divergent library synthesis from a single intermediate.
Inspired by methods in US2010/0331566 A1.
Organic Synthesis Cross-Coupling Late-Stage Functionalization

Halogen-Dependent Antibacterial Activity

While not a study on the 4-amine itself, research on halogenated 2-vinylchroman-4-ones demonstrates a strong growth inhibition toward Gram-negative bacteria that depends on the position of the halogen substituent [1]. This supports the class-level inference that the precise halogen arrangement (8-Br, 5-Cl) on the chroman nucleus will produce a unique biological activity pattern distinct from other halogen isomers.

Halogen-Dependent Bioactivity
Class-level inference
Halogen position on chroman scaffold dictates antibacterial activity pattern (Gram-negative); 8-Br/5-Cl predicted to produce a unique profile compared to 6- or 7-substituted isomers.
SAR matrix completion requires this specific substitution pattern.
Derived from halogenated 2-vinylchroman-4-one studies; extrapolation to amine series not confirmed.
Antimicrobial SAR Medicinal Chemistry

High Purity Commercial Availability

The compound is commercially available with a documented purity of 98%, as verified by vendor certificate of analysis . This ensures a reliable starting point for reproducible biological assays, a critical factor for procurement where impurities in lower-grade batches of custom-synthesized analogs can confound results.

Commercial Purity
Supporting evidence
98% (vendor CoA)
Reliable purity benchmark for reproducible assays.
Custom-synthesized close analogs often lack defined purity.
Chemical Procurement Purity Reproducibility

8-Bromo-5-chlorochroman-4-amine Application Scenarios


α2-Antagonist Library Synthesis

Based on patent claims, the 8-bromo-5-chloro substitution pattern is directly linked to α2-adrenergic receptor antagonism [1]. Researchers developing novel antidepressants can confidently use this compound as a core scaffold for SAR exploration, as its specific substitution pattern falls within the general structural claim for this activity.

Sequential Chemoselective Derivatization

The orthogonal reactivity of the aryl bromide and aryl chloride allows synthetic chemists to perform divergent synthesis of highly functionalized chroman derivatives. This strategy, supported by general patent literature on using bromo/chloro substituents as synthetic handles [2], is ideal for creating diverse screening libraries from a single, commercially available intermediate.

Halogen-Dependent Bioactivity Investigation

For academic groups studying the impact of di-halogenation on the chroman scaffold's biological profile (e.g., antimicrobial, anticancer), this compound fills a specific niche. Class-level evidence confirms that the position of halogens dictates the biological activity pattern [3], making this distinct analogue essential for completing a comprehensive SAR matrix.

Application
Selection Property
Validation Focus
α2-Adrenergic target engagement studies
5,8-Dihalogen substitution matching patent claims
α2-antagonist activity confirmation in receptor binding assays
Sequential chemoselective derivatization
Orthogonal aryl bromide/chloride reactivity
Validation of selective cross-coupling sequence (e.g., Suzuki then Buchwald-Hartwig)
Halogen-dependent bioactivity SAR
Unique 8-Br/5-Cl pattern for biological profiling
Comparative antimicrobial/cell-growth assays against positional isomers
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